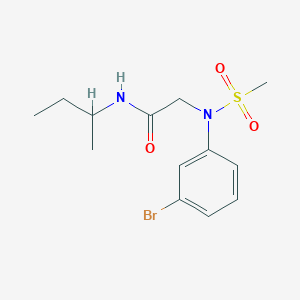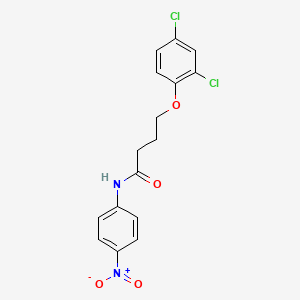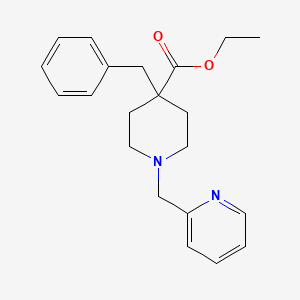
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986205, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a high affinity towards the immunoproteasome, a protein complex that plays a crucial role in the immune system.
Mécanisme D'action
BMS-986205 inhibits the immunoproteasome by binding to its active site and preventing the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which triggers the unfolded protein response and activates the NF-κB pathway. The activation of the NF-κB pathway leads to the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the immune response.
Biochemical and Physiological Effects:
BMS-986205 has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of immune cells, and modulate the immune response. BMS-986205 has also been shown to have a favorable pharmacokinetic profile, with high bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986205 has several advantages for lab experiments, including its high potency, selectivity, and specificity towards the immunoproteasome. The compound has also been shown to have good solubility and stability, making it suitable for in vitro and in vivo studies. However, one of the limitations of BMS-986205 is its potential toxicity, which needs to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the research on BMS-986205. One of the potential applications of this compound is in the treatment of cancer, where the immunoproteasome is overexpressed and plays a crucial role in tumor growth and survival. BMS-986205 has also been studied for its potential use in autoimmune disorders and inflammatory diseases, where the modulation of the immune response is critical for disease management. Further studies are needed to evaluate the safety and efficacy of BMS-986205 in clinical trials and to identify potential biomarkers for patient selection and monitoring. Additionally, the development of new analogs and derivatives of BMS-986205 could lead to the discovery of more potent and selective immunoproteasome inhibitors.
Méthodes De Synthèse
The synthesis of BMS-986205 involves several steps, starting with the reaction of 3-bromophenylboronic acid with sec-butylamine to form an intermediate. This intermediate is then reacted with methylsulfonyl chloride to form the final product, BMS-986205. The synthesis process has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
BMS-986205 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been found to inhibit the immunoproteasome, which is overexpressed in many diseases and plays a crucial role in the immune system. Inhibition of the immunoproteasome has been shown to have anti-inflammatory and immunomodulatory effects, making BMS-986205 a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-4-10(2)15-13(17)9-16(20(3,18)19)12-7-5-6-11(14)8-12/h5-8,10H,4,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXLWMOZDGSQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N-butan-2-yl-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6'-bromo-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5037752.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5037763.png)

![methyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B5037776.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5037787.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5037789.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(methylthio)propyl]propanamide](/img/structure/B5037796.png)
![1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5037807.png)

![tetramethyl 6'-benzoyl-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5037816.png)
![2-(4-methoxyphenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5037822.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5037832.png)
![2-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5037835.png)